(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Beschreibung
(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid is a chiral proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methyl substituent at the 4-position in the (2S,4R) configuration. This compound is widely used as a building block in peptide synthesis and pharmaceutical intermediates due to its stereochemical stability and ease of deprotection under acidic conditions . It is synthesized via a reaction involving methyl lithium and CuCN in THF, yielding a 76% isolated product with confirmed structural integrity via ¹H-NMR and mass spectrometry (MS) .
Eigenschaften
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448106 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364750-80-1 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Methyl Esterification
Reagents : Methanol, p-toluenesulfonic acid (PTSA)
Conditions : Reflux at 65–70°C for 6–8 hours
Yield : 89–92%
The carboxylic acid group of Boc-L-cis-hydroxyproline is esterified to form the methyl ester. Excess methanol ensures complete conversion, while PTSA acts as a Brønsted acid catalyst.
TBS Protection of Hydroxyl Group
Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole
Conditions : 0°C in dichloromethane (DCM), 8-hour reaction
Yield : 91.1%
The hydroxyl group is protected using TBSCl under basic conditions. Imidazole scavenges HCl, preventing side reactions.
Methylation at C4
Reagents : Lithium hexamethyldisilazide (LiHMDS), methyl iodide
Conditions : –20°C in tetrahydrofuran (THF), 6-hour reaction under nitrogen
Yield : 91.2%
LiHMDS deprotonates the α-carbon, enabling nucleophilic attack by methyl iodide. Low temperatures minimize racemization.
Deprotection and Carboxylic Acid Formation
Reagents : Lithium hydroxide (LiOH), THF/water
Conditions : Room temperature, 4-hour hydrolysis
Yield : 82.1%
LiOH cleaves the methyl ester, regenerating the carboxylic acid. Final purification via recrystallization (n-hexane/methanol) achieves >97% purity.
Alternative Route via N-Boc Protection and Chiral Resolution
A patent (CN112194606A ) describes an alternative pathway starting from 4-hydroxy-L-proline:
Boc Protection of Amine
Reagents : Di-tert-butyl dicarbonate (Boc₂O), dimethylaminopyridine (DMAP)
Conditions : DCM, 20–30°C, overnight reaction
Yield : 85–90%
DMAP catalyzes Boc group installation, avoiding racemization through mild conditions.
Methyl Esterification
Reagents : Dicyclohexylcarbodiimide (DCC), methanol
Conditions : THF, 1-hour activation followed by 2-hour esterification
Yield : 88%
DCC mediates carboxylate activation, enabling efficient ester formation.
Chiral Separation via Crystallization
Reagents : Water
Conditions : Isothermal crystallization at 5–10°C
Outcome : 97% enantiomeric excess (ee)
Monohydrate crystallization exploits hydrogen-bonding differences between (2S,4R) and (2S,4S) diastereomers, as validated by Gaussian calculations.
Industrial-Scale Green Manufacturing
A 2024 study (RSC Green Chemistry ) highlights a sustainable process for chiral separation:
Key Advancements
- Solvent Reduction : Replaced salinization steps with aqueous crystallization, cutting process mass intensity (PMI) by 32.0 g/g.
- Atom Economy : Improved from 56.7% to 100% by eliminating auxiliary reagents.
- Batch Capacity : Scalable to 100 kg batches with 17.4% higher yield than traditional methods.
Comparative Metrics
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Yield (%) | 72.6 | 90.0 |
| Reaction Mass Efficiency | 56.7 | 100.0 |
| PMI (g/g) | 48.2 | 16.2 |
Stereochemical Control and Challenges
Racemization Risks
Methylation and esterification steps pose racemization risks if temperature or base strength is inadequately controlled. For example, alkylation without LiHMDS at –20°C led to 15% epimerization in pilot trials.
Catalytic Solutions
- Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, though industrial adoption remains limited due to cost.
Synthetic Route Comparison
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Four-Step Synthesis | 4 | 62.8 | High purity (>97%) |
| Boc Protection | 2 | 76.3 | Simplified workflow |
| Green Manufacturing | 3 | 82.1 | Eco-friendly, scalable |
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used for Boc deprotection.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces deprotected amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its chiral nature is particularly advantageous for creating enantiomerically pure compounds that exhibit specific biological activities. For instance, it is used in the synthesis of proline analogs, which are crucial for developing peptide-based drugs.
Antiviral and Antimicrobial Agents
Research has indicated that derivatives of (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid exhibit antiviral and antimicrobial properties. These derivatives can inhibit the growth of certain pathogens, making them potential candidates for developing new antibiotics or antiviral medications.
Neuroprotective Agents
Studies have explored the neuroprotective effects of compounds derived from this compound. These derivatives have shown promise in mitigating oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Modulation of Neurotransmitter Systems
The compound's structural characteristics allow it to interact with neurotransmitter systems, particularly glutamate receptors. Research indicates that it can influence synaptic plasticity and cognitive function, making it a candidate for further investigation in cognitive enhancement therapies.
Linker Molecule for Drug Delivery
This compound can be utilized as a linker molecule in bioconjugation strategies for targeted drug delivery systems. Its ability to form stable linkages with various biomolecules enhances the specificity and efficacy of therapeutic agents.
Peptide Synthesis
The compound is employed in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amine functionalities during peptide assembly. This application is crucial for producing complex peptides used in vaccine development and therapeutic proteins.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The Boc group acts as a protecting group, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid and Analogs
Key Comparative Insights
Steric and Electronic Effects: The methyl group in the target compound provides minimal steric hindrance, favoring reactions requiring spatial accessibility . Fluorine and trifluoromethyl groups enhance electronegativity and lipophilicity, improving membrane permeability and metabolic stability compared to the methyl analog .
Synthetic Utility :
- The target compound’s synthesis (76% yield) is more efficient than analogs like the 4-CF₃-benzyl derivative, which requires multi-step functionalization .
- Propargyl-substituted analogs enable click chemistry applications, a feature absent in the methyl variant .
Biological Relevance :
- The target compound has demonstrated efficacy in attenuating Staphylococcus aureus biofilm formation, while 4-CF₃-benzyl derivatives are explored in antiviral therapies .
- 4-Methoxy and 4-fluoro analogs are prioritized in CNS drug development due to their balanced solubility and target engagement properties .
Safety Profiles :
- Analogs like (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid exhibit acute oral toxicity (Category 4) and skin irritation hazards, whereas safety data for the methyl-substituted compound remains unspecified .
Biologische Aktivität
(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-methylpyrrolidine-2-carboxylic acid, is a significant compound in medicinal chemistry due to its structural features that influence biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 364750-80-1
- Purity : ≥97% .
The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive compounds. Its structure allows for interactions with biological targets, particularly in the development of inhibitors for key enzymes and receptors.
Case Study: Inhibition of Hypoxia-Inducible Factor (HIF)
Recent studies have highlighted the compound's potential in modulating the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cellular responses to low oxygen levels. The compound's structural analogs have been shown to stabilize HIF-1α under hypoxic conditions, enhancing its transcriptional activity and potentially leading to therapeutic applications in cancer and ischemic diseases .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| HIF-1α Stabilization | Enhances transcriptional activity | |
| Enzyme Inhibition | Potential anti-cancer effects | |
| Antioxidant Properties | Reduces oxidative stress |
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group is crucial for maintaining stability and solubility, which are essential for effective interaction with biological targets .
Modifications and Their Impacts
Research indicates that modifications to the pyrrolidine ring can significantly alter the compound's binding affinity to target proteins. For example, substituting different functional groups at the 4-position has been shown to optimize inhibitory effects on specific enzymes related to cancer progression .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential. Preliminary studies suggest moderate lipophilicity and favorable plasma protein binding characteristics, which are beneficial for drug formulation .
Toxicological Profile
Although specific toxicity data for this compound is limited, it is classified as an irritant and requires appropriate handling precautions. Further toxicological studies are necessary to fully understand its safety profile in clinical settings .
Q & A
(Basic) What are the standard synthetic protocols for this compound, and what factors affect reaction efficiency?
The synthesis typically involves multi-step reactions with palladium-catalyzed cross-coupling or deprotection steps. Key factors include catalyst selection, temperature, and inert atmosphere maintenance. For example:
| Step | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100°C, inert atmosphere, 5.5 h | ~75% | |
| 2 | HCl (aqueous) | 93–96°C, 17 h | ~85% |
Methodological Insight: Optimize catalyst loading (e.g., 2–5 mol% Pd) and ensure rigorous exclusion of moisture/oxygen to prevent side reactions. Use HPLC or LC-MS to monitor intermediate purity .
(Basic) What safety precautions are necessary when handling this compound?
While specific data for the 4-methyl variant is limited, analogous Boc-protected pyrrolidine carboxylic acids exhibit hazards:
Storage: Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .
(Advanced) How can researchers resolve discrepancies in stereochemical assignments?
Conflicts between computational predictions (e.g., DFT) and experimental data (e.g., NMR) require orthogonal validation:
- X-ray crystallography: Provides unambiguous stereochemical confirmation via dihedral angle analysis (e.g., θ = 112° for C2-C3-C4-N1 in related compounds) .
- NOESY NMR: Detects spatial proximity of protons (e.g., 4-methyl vs. Boc group interactions) .
- Circular Dichroism (CD): Correlates absolute configuration with optical activity .
Case Study: A 2020 study resolved conflicting data by combining X-ray (θ = 108–115°) and NOESY cross-peaks, confirming the (2S,4R) configuration .
(Advanced) How does the Boc group influence reactivity in multi-step syntheses?
The Boc group stabilizes intermediates but can hinder nucleophilic attacks. Strategies include:
- Acidolytic Deprotection: Use HCl/dioxane (4 M, 25–50°C) for selective removal without pyrrolidine ring degradation .
- Side Reaction Mitigation: Monitor for tert-butyl carbocation formation (TLC, Rf = 0.3 in EtOAc/hexane) and quench with aqueous NaHCO₃ .
Example: In a 2024 synthesis, Boc deprotection at 50°C preserved >90% ring integrity, while higher temperatures (>80°C) led to 20% decomposition .
(Advanced) How do steric effects from the 4-methyl group impact conformational flexibility?
The 4-methyl substituent induces ring puckering, altering reactivity:
- Crystallographic Data: In (2S,4R)-Boc-4-phenyl analogs, the methyl group forces a Cγ-endo conformation (θ = 54°), reducing accessibility for electrophiles .
- Reactivity Implications: Reduced nucleophilicity at C2 (pKa ~3.5 for COOH vs. ~2.8 in unsubstituted analogs) necessitates stronger bases (e.g., LiHMDS) for carboxylate activation .
Computational Modeling: MD simulations show a 30% decrease in solvent-accessible surface area (SASA) at C2 due to 4-methyl steric hindrance .
(Advanced) What experimental variables explain contradictory yields in palladium-catalyzed reactions?
Key variables to investigate:
Catalyst Ligand: Bulky ligands (XPhos) improve steric protection but slow transmetallation.
Solvent Polarity: tert-Butanol (low polarity) favors oxidative addition over β-hydride elimination .
Temperature Gradients: Stepwise heating (40°C → 100°C) minimizes Pd black formation.
Data-Driven Example: A 2023 study achieved 82% yield with XPhos/Pd(OAc)₂ in tert-butanol, versus 45% with PPh₃ in THF .
(Advanced) How can computational methods predict physicochemical properties?
QSAR/QSPR models using quantum-chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) enable:
- LogP Prediction: Calculated logP = 1.2 ± 0.3 (experimental: 1.4) for the 4-methyl variant .
- pKa Estimation: COOH group pKa ≈ 3.2 (vs. experimental 3.5) via DFT at the B3LYP/6-31G* level .
Validation: Compare with HPLC retention times (C18 column, pH 2.5 buffer) for empirical logP confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
